N-(3-Hydroxy-5-((1,4,5,6-tetrahydro-5-hydroxy-2-pyrimidinyl)amino)benzoyl)glycyl-3-(3-bromo-5-chloro-2-hydroxyphenyl)-beta-alanine, (3S)-
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Overview
Description
N-(3-Hydroxy-5-((1,4,5,6-tetrahydro-5-hydroxy-2-pyrimidinyl)amino)benzoyl)glycyl-3-(3-bromo-5-chloro-2-hydroxyphenyl)-beta-alanine, (3S)- is a complex organic compound with a molecular formula of C22H28BrClN5O12P and an average mass of 700.815 Da . This compound is notable for its intricate structure, which includes multiple functional groups such as hydroxyl, amino, and halogenated phenyl groups.
Preparation Methods
The synthesis of N-(3-Hydroxy-5-((1,4,5,6-tetrahydro-5-hydroxy-2-pyrimidinyl)amino)benzoyl)glycyl-3-(3-bromo-5-chloro-2-hydroxyphenyl)-beta-alanine, (3S)- involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrimidinyl and phenyl intermediates, followed by their coupling through amide bond formation. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or to convert nitro groups to amino groups.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N-(3-Hydroxy-5-((1,4,5,6-tetrahydro-5-hydroxy-2-pyrimidinyl)amino)benzoyl)glycyl-3-(3-bromo-5-chloro-2-hydroxyphenyl)-beta-alanine, (3S)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, N-(3-Hydroxy-5-((1,4,5,6-tetrahydro-5-hydroxy-2-pyrimidinyl)amino)benzoyl)glycyl-3-(3-bromo-5-chloro-2-hydroxyphenyl)-beta-alanine, (3S)- is unique due to its specific combination of functional groups and structural features. Similar compounds include other pyrimidinyl and phenyl derivatives, each with varying biological and chemical properties .
Properties
CAS No. |
243135-72-0 |
---|---|
Molecular Formula |
C22H23BrClN5O7 |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
(3S)-3-(3-bromo-5-chloro-2-hydroxyphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C22H23BrClN5O7/c23-16-4-11(24)3-15(20(16)35)17(6-19(33)34)29-18(32)9-25-21(36)10-1-12(5-13(30)2-10)28-22-26-7-14(31)8-27-22/h1-5,14,17,30-31,35H,6-9H2,(H,25,36)(H,29,32)(H,33,34)(H2,26,27,28)/t17-/m0/s1 |
InChI Key |
XROUNTCRSNMMAO-KRWDZBQOSA-N |
Isomeric SMILES |
C1C(CN=C(N1)NC2=CC(=CC(=C2)C(=O)NCC(=O)N[C@@H](CC(=O)O)C3=C(C(=CC(=C3)Cl)Br)O)O)O |
Canonical SMILES |
C1C(CN=C(N1)NC2=CC(=CC(=C2)C(=O)NCC(=O)NC(CC(=O)O)C3=C(C(=CC(=C3)Cl)Br)O)O)O |
Origin of Product |
United States |
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